REACTION_CXSMILES
|
Cl[C:2]1[N:7]=[C:6]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=2[Cl:14])[N:5]=[C:4]([CH:15]2[CH2:18][N:17](C(OC(C)(C)C)=O)[CH2:16]2)[CH:3]=1.[CH3:26][C:27]1[NH:31][N:30]=[C:29]([NH2:32])[CH:28]=1.CCN(C(C)C)C(C)C.[I-].[Na+]>CN(C=O)C>[NH:17]1[CH2:16][CH:15]([C:4]2[N:5]=[C:6]([C:8]3[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=3[Cl:14])[N:7]=[C:2]([NH:32][C:29]3[CH:28]=[C:27]([CH3:26])[NH:31][N:30]=3)[CH:3]=2)[CH2:18]1 |f:3.4|
|
Name
|
tert-butyl 3-(6-chloro-2-(2-chlorophenyl)pyrimidin-4-yl)azetidine-1-carboxylate
|
Quantity
|
280 mg
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=NC(=N1)C1=C(C=CC=C1)Cl)C1CN(C1)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
86 mg
|
Type
|
reactant
|
Smiles
|
CC1=CC(=NN1)N
|
Name
|
|
Quantity
|
124 mg
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Name
|
|
Quantity
|
122 mg
|
Type
|
reactant
|
Smiles
|
[I-].[Na+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Type
|
CUSTOM
|
Details
|
DCM (3 mL) and stirred for 45 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated
|
Type
|
CUSTOM
|
Details
|
the residue partitioned between EtOAc and brine
|
Type
|
EXTRACTION
|
Details
|
After a further extraction with EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organics were dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Purification
|
Type
|
WASH
|
Details
|
was achieved by column chromatography (eluting with petroleum ether/ethyl acetate, 1/1)
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in TFA (1 mL)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Purification by Gilson preparatory HPLC
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
N1CC(C1)C1=CC(=NC(=N1)C1=C(C=CC=C1)Cl)NC1=NNC(=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 32 mg | |
YIELD: PERCENTYIELD | 13% | |
YIELD: CALCULATEDPERCENTYIELD | 12.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |